molecular formula C17H28N2O4 B261388 N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

Cat. No. B261388
M. Wt: 324.4 g/mol
InChI Key: HHGBVGXQAOVTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms similar to Parkinson's disease after consuming a contaminated batch of a designer drug. Since then, MPTP has been used extensively in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies.

Mechanism of Action

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into the mitochondria, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is the selective degeneration of dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the striatum and the development of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models is that it closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. This allows researchers to study the underlying mechanisms of the disease and test potential therapies in a more relevant model. However, there are also limitations to using N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. For example, N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine only selectively damages dopaminergic neurons, whereas Parkinson's disease affects multiple cell types in the brain. Additionally, the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in animal models does not fully replicate the complex pathophysiology of Parkinson's disease in humans.

Future Directions

There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine. One area of focus is the development of new therapies that can protect dopaminergic neurons from the toxic effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine and other neurotoxins. Another area of focus is the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with other neurotoxins to create animal models that more closely replicate the pathophysiology of Parkinson's disease in humans. Additionally, researchers are exploring the use of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine in combination with imaging techniques to better understand the progression of Parkinson's disease and to develop new diagnostic tools.

Synthesis Methods

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and morpholine. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to yield the corresponding amine. Finally, the amine is reacted with propylene oxide to form N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is primarily used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapies. N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine is selectively taken up by dopaminergic neurons in the brain, where it is converted to a toxic metabolite that damages the mitochondria and leads to cell death. This process closely mimics the degeneration of dopaminergic neurons that occurs in Parkinson's disease. By studying the effects of N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine on animal models, researchers can gain insight into the underlying mechanisms of Parkinson's disease and test potential therapies.

properties

Product Name

N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

3-morpholin-4-yl-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C17H28N2O4/c1-20-15-11-14(12-16(21-2)17(15)22-3)13-18-5-4-6-19-7-9-23-10-8-19/h11-12,18H,4-10,13H2,1-3H3

InChI Key

HHGBVGXQAOVTMB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.